molecular formula C9H12N4 B14879038 3-(Pyridazin-3-yl)-3-azabicyclo[3.1.0]hexan-6-amine

3-(Pyridazin-3-yl)-3-azabicyclo[3.1.0]hexan-6-amine

Cat. No.: B14879038
M. Wt: 176.22 g/mol
InChI Key: CDLSYPPQEDCKRB-UHFFFAOYSA-N
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Description

3-(Pyridazin-3-yl)-3-azabicyclo[3.1.0]hexan-6-amine is a complex organic compound featuring a bicyclic structure with a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The bicyclic framework provides a rigid structure that can interact with various biological targets, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridazin-3-yl)-3-azabicyclo[31One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, especially when using difluorocyclopropenes.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridazin-3-yl)-3-azabicyclo[3.1.0]hexan-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

3-(Pyridazin-3-yl)-3-azabicyclo[3.1.0]hexan-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridazin-3-yl)-3-azabicyclo[3.1.0]hexan-6-amine involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, it may inhibit enzymes by binding to their active sites or act as an agonist or antagonist at receptor sites . The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridazin-3-yl)-3-azabicyclo[3.1.0]hexan-6-amine is unique due to its combination of a pyridazine ring and a bicyclic amine structure. This dual feature provides a distinct set of chemical and biological properties, making it a versatile scaffold for drug design and other applications.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

3-pyridazin-3-yl-3-azabicyclo[3.1.0]hexan-6-amine

InChI

InChI=1S/C9H12N4/c10-9-6-4-13(5-7(6)9)8-2-1-3-11-12-8/h1-3,6-7,9H,4-5,10H2

InChI Key

CDLSYPPQEDCKRB-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2N)CN1C3=NN=CC=C3

Origin of Product

United States

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